Cas no 866013-77-6 (3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide)
3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- F1601-0420
- STL081061
- 3-chloro-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)benzamide
- BS-5342
- CS-0330803
- 866013-77-6
- 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
- AKOS001804171
-
- Inchi: 1S/C12H10ClN3O2S/c1-7(17)5-10-14-12(19-16-10)15-11(18)8-3-2-4-9(13)6-8/h2-4,6H,5H2,1H3,(H,14,15,16,18)
- InChI Key: ZGVRXKJJERXHFN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(NC1=NC(CC(C)=O)=NS1)=O
Computed Properties
- Exact Mass: 295.0182254g/mol
- Monoisotopic Mass: 295.0182254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 100Ų
3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401473-1mg |
3-Chloro-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)benzamide |
866013-77-6 | 98% | 1mg |
¥577.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401473-100mg |
3-Chloro-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)benzamide |
866013-77-6 | 98% | 100mg |
¥2302.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401473-1g |
3-Chloro-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)benzamide |
866013-77-6 | 98% | 1g |
¥4737.00 | 2024-04-28 |
3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Comprehensive Overview of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS No. 866013-77-6): Properties, Applications, and Research Insights
3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS No. 866013-77-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This thiadiazole-based derivative combines a benzamide moiety with a 2-oxopropyl side chain, offering a versatile scaffold for drug discovery and material science applications. Its molecular formula, C12H10ClN3O2S, reflects a balanced hydrophobicity and polarity, making it an attractive candidate for modulating protein-ligand interactions.
Recent studies highlight the growing interest in 1,2,4-thiadiazole derivatives like 866013-77-6, particularly in the context of kinase inhibition and antimicrobial agents. Researchers are exploring its potential as a small-molecule inhibitor for inflammatory pathways, aligning with the current focus on targeted therapies for chronic diseases. The compound's chlorobenzamide segment may contribute to enhanced binding affinity with biological targets, a feature frequently discussed in structure-activity relationship (SAR) analyses. Computational chemistry models suggest its compatibility with ATP-binding pockets, a hot topic in cancer drug development.
From a synthetic chemistry perspective, CAS 866013-77-6 exemplifies innovative approaches to heterocyclic compound design. The 2-oxopropyl group introduces a reactive ketone functionality, enabling further derivatization through click chemistry or Schiff base formation – techniques trending in combinatorial chemistry libraries. Analytical characterization via LC-MS and NMR confirms its high purity (>98%), a critical parameter for high-throughput screening in drug discovery pipelines. Stability studies under various pH conditions reveal optimal performance in DMSO stock solutions, a common solvent for in vitro assays.
The agrochemical sector has shown parallel interest in this compound, with patent literature suggesting utility as a plant growth regulator precursor. Its thiadiazole core demonstrates structural similarity to known herbicide safeners, sparking investigations into crop protection applications. Environmental fate studies indicate moderate soil adsorption, prompting research into green chemistry modifications for improved biodegradability – a key concern in sustainable agriculture discussions.
Ongoing research explores the metabolic stability of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide using microsomal assays, addressing a common challenge in lead optimization phases. Recent publications in medicinal chemistry journals highlight its potential as a molecular probe for studying enzyme allostery, particularly in protein tyrosine phosphatases. The compound's logP value (predicted 2.1-2.5) falls within the optimal range for blood-brain barrier penetration, expanding its relevance to neuropharmacology research.
Industrial-scale production of CAS 866013-77-6 employs multistep organic synthesis with careful control of reaction stoichiometry to maximize yield. Quality control protocols emphasize HPLC purity analysis and residual solvent monitoring, reflecting GMP-like standards for research-grade chemicals. The compound's crystalline form exhibits favorable storage stability at -20°C, an important consideration for compound management in screening libraries.
Emerging applications include its use as a fluorescent tag precursor in chemical biology, where the thiadiazole ring serves as an electron acceptor in intramolecular charge transfer systems. This aligns with the increasing demand for multifunctional probes in live-cell imaging studies. Additionally, material scientists are investigating its semiconducting properties for potential use in organic electronic devices, leveraging the conjugated system formed by its aromatic components.
Safety assessments of 866013-77-6 follow standard OECD guidelines, with particular attention to its photostability under UV-vis irradiation. These studies inform proper handling procedures for laboratory personnel, including recommendations for personal protective equipment (PPE) during weighing operations. The compound's thermal decomposition profile, analyzed by differential scanning calorimetry, ensures safe storage conditions.
Future research directions may explore the chiral resolution of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide to investigate potential enantioselective bioactivity, a growing area in asymmetric synthesis. Computational molecular docking studies continue to identify novel protein targets, particularly in signal transduction pathways relevant to metabolic disorders. The compound's versatility ensures its ongoing relevance across multiple scientific disciplines, from preclinical research to advanced material development.
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